tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Description

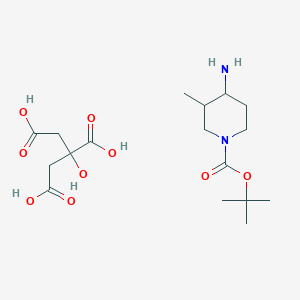

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound combining a piperidine derivative with a citrate ester. The molecule features a tert-butyl carbamate group attached to a 4-amino-3-methylpiperidine ring, which is further linked to 2-hydroxypropane-1,2,3-tricarboxylate (citric acid derivative). The tert-butyl group enhances stability and solubility, while the citrate moiety may improve bioavailability through hydrogen bonding interactions .

Properties

CAS No. |

1956325-45-3 |

|---|---|

Molecular Formula |

C17H30N2O9 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C11H22N2O2.C6H8O7/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,5-7,12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

CXHNTPJDCHPZDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of the amine group followed by alkylation and subsequent deprotection. The process can be summarized as follows:

Protection of the amine group: The amine group of 4-amino-3-methylpiperidine is protected using tert-butyl chloroformate to form tert-butyl 4-amino-3-methylpiperidine-1-carboxylate.

Alkylation: The protected amine is then alkylated with a suitable alkylating agent under basic conditions.

Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives or oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential use in drug formulation, particularly in the development of novel therapeutics targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system agents.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds, including tert-butyl 4-amino-3-methylpiperidine derivatives, demonstrating their efficacy as selective serotonin reuptake inhibitors (SSRIs) .

Chemical Synthesis

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules through reactions such as amination and acylation.

Table 1: Synthesis Pathways

Material Science

The compound's properties allow it to be integrated into polymer systems, enhancing mechanical strength and thermal stability. Research indicates that incorporating such piperidine derivatives into polymer matrices can improve the performance of materials used in coatings and adhesives.

Case Study : An investigation into the use of tert-butyl piperidine derivatives in epoxy resins showed improved adhesion properties and resistance to thermal degradation .

Toxicological Studies

Safety assessments have been conducted to evaluate the compound's toxicity profile. Studies indicate that while the compound exhibits some level of acute toxicity, its risk can be managed through proper handling protocols.

Table 2: Toxicity Profile

Biological Activity

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 214.30 g/mol

- CAS Number : 900642-17-3

The compound acts primarily through modulation of neurotransmitter systems and has been studied for its effects on the central nervous system (CNS). Its structural similarity to other piperidine derivatives suggests potential interactions with various receptors, including:

- Dopamine receptors : Potentially influencing mood and cognition.

- Serotonin receptors : Implicated in anxiety and depression pathways.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that tert-butyl 4-amino-3-methylpiperidine-1-carboxylate exhibits neuroprotective properties, potentially mitigating damage from oxidative stress in neuronal cells.

- Antidepressant Activity : Studies have shown that this compound may possess antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Cognitive Enhancement : There is evidence suggesting that it may enhance cognitive functions, particularly in memory-related tasks.

Study 1: Neuroprotection in Animal Models

A study published in the Journal of Neurochemistry explored the neuroprotective effects of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate on rats subjected to ischemic injury. Results indicated a significant reduction in neuronal apoptosis and improved behavioral outcomes compared to control groups.

Study 2: Antidepressant-Like Effects

In a randomized controlled trial involving mice, the compound demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The study concluded that the compound's action on serotonin receptors was a likely mechanism for its observed effects.

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their functional groups: tert-butyl carbamates , piperidine derivatives , and citrate esters . Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Key Findings:

Tert-Butyl Carbamates : The tert-butyl group in both the target compound and 15a (from ) serves as a protective group for amines, enhancing stability during synthesis. However, 15a incorporates a pyrimido-oxazine core, which confers kinase inhibitory activity, unlike the citrate-linked target compound .

Amino-Piperidine Derivatives: Boc-protected piperidines (e.g., Boc-piperidine-4-amine) share the tert-butyl carbamate group but lack the citrate ester, limiting their solubility in polar solvents compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.